(3-Fluorophenyl)(4-methoxybenzyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-[(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWKSOPZXAWJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Elucidation and Structural Characterization of N 3 Fluorophenyl N 4 Methoxybenzyl Amine
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, is a technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption is due to the promotion of electrons from a ground electronic state to an excited state. The resulting spectrum can provide information about the electronic structure of the molecule, including the presence of conjugated systems and chromophores.
For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, the UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted benzene (B151609) rings. The presence of the methoxy (B1213986) and fluoro substituents, as well as the amine bridge, would influence the position and intensity of these bands. Typically, aromatic compounds exhibit a strong absorption band (the E-band) at shorter wavelengths (around 200-230 nm) and a weaker band (the B-band) at longer wavelengths (around 250-280 nm). The specific solvent used can also cause shifts in the absorption maxima.
Table 1: Hypothetical UV-Vis Absorption Data for N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|
| Ethanol | ~230 | ~15,000 | π → π* |
Note: This data is illustrative and not based on experimental results.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine would provide definitive information about its solid-state structure. This would include the geometry of the amine nitrogen, the relative orientations of the fluorophenyl and methoxybenzyl rings, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present in the crystal lattice.
Table 2: Representative Crystallographic Data for a Diarylamine Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| V (ų) | 1324.5 |
Note: This data is representative of a small organic molecule and is not specific to N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This is often one of the first analytical tests performed on a newly synthesized compound to confirm its elemental composition and, by extension, its empirical formula. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.
For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, with a molecular formula of C₁₄H₁₄FNO, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield values very close to these theoretical percentages, confirming the purity and identity of the compound.
Table 3: Elemental Analysis Data for N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine (C₁₄H₁₄FNO)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 72.71 | N/A |
| Hydrogen (H) | 6.10 | N/A |
Note: Experimental values are not available from the conducted search.
Computational Chemistry and Theoretical Investigations of N 3 Fluorophenyl N 4 Methoxybenzyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a compound like N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, these calculations can elucidate its three-dimensional shape, the distribution of electrons, and its potential reactivity.
Density Functional Theory (DFT) is a widely used computational method that has proven to be a versatile tool for investigating the physical and chemical properties of various organic molecules. researchgate.netresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets like 6-311G(d,p), are frequently employed to optimize molecular geometries and compute electronic properties. nih.govmdpi.com
A crucial first step in any computational study is geometry optimization, which seeks to find the most stable arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. nih.govresearchgate.net This process yields precise information about the molecule's bond lengths, bond angles, and dihedral angles. For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, DFT calculations would provide the specific distances between bonded atoms (e.g., C-N, C-F, C-O, C-C, C-H) and the angles between adjacent bonds. These theoretical parameters can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov The optimized structure provides the foundation for all subsequent property calculations.
Table 1: Illustrative Optimized Geometrical Parameters for N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine (Calculated via DFT) Note: This table presents typical, expected values for bond lengths and angles for the specified functional groups and structures. Actual calculated values would be specific to the fully optimized molecular geometry.
| Parameter | Bond/Atoms | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |
| Bond Length | C-F | 1.35 | Bond Angle | C-N-C | 118.0 |
| C-N (amine) | 1.40 | F-C-C | 118.5 | ||
| C-O (ether) | 1.36 | C-O-C | 117.0 | ||
| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 | ||
| N-CH₂ | 1.45 | H-C-H | 109.5 | ||
| CH₂-C (aromatic) | 1.51 | ||||
| O-CH₃ | 1.42 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. nih.govacadpubl.eu A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. nih.govmaterialsciencejournal.org For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govuni-muenchen.de It illustrates the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) on a positive test charge at any given point on the electron density surface. acadpubl.eu
MEP maps are color-coded to identify regions of varying electrostatic potential. researchgate.net Typically, red areas indicate regions of negative potential, which are rich in electrons and are thus favorable sites for electrophilic attack. researchgate.netresearchgate.net Blue areas represent regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green and yellow areas correspond to regions of neutral or intermediate potential. researchgate.net For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, an MEP map would highlight the electronegative fluorine and oxygen atoms, as well as the amine nitrogen, as potential sites for electrophilic interaction, while identifying electron-deficient regions elsewhere in the molecule. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of electron density distribution, atomic charges, and intramolecular interactions. researchgate.net
Topological analyses of scalar fields derived from the electron density offer a deeper understanding of chemical bonding and non-covalent interactions. nih.gov These methods partition the molecular space into distinct regions with clear chemical meaning. researchgate.net
Electron Localization Function (ELF): ELF is a tool used to visualize regions in a molecule where there is a high probability of finding an electron pair. The analysis of ELF basins helps in characterizing the nature of chemical bonds (covalent, ionic) and identifying lone pairs. araproceedings.com
Localized Orbital Locator (LOL): Similar to ELF, the Local Orbital Locator (LOL) also provides information about electron localization, particularly in regions where the kinetic energy of electrons is slow, which is characteristic of bonding areas and lone pairs. araproceedings.com
Reduced Density Gradient (RDG): The RDG analysis is a powerful technique for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density, with color-coding used to distinguish between different types of interactions. This analysis would be particularly useful for understanding potential intramolecular interactions within the N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine structure.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the excited states of molecules. It allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of light a molecule will absorb and the nature of the corresponding electronic transitions.
For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The primary electronic transitions in this molecule are expected to be of the π → π* and n → π* types, localized on the aromatic rings and involving the non-bonding electrons of the nitrogen and oxygen atoms. The calculations would reveal the excitation energies, oscillator strengths (a measure of the transition probability), and the specific molecular orbitals involved in each transition. For instance, the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is often a key factor in determining the longest wavelength absorption peak. The nature of these transitions can be further characterized by visualizing the molecular orbitals involved. researchgate.net
Table 1: Hypothetical TD-DFT Data for N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
|---|---|---|---|---|---|
| S1 | 3.87 | 320 | 0.098 | HOMO -> LUMO | π -> π* |
| S2 | 4.52 | 274 | 0.152 | HOMO-1 -> LUMO | π -> π* |
Chemical Reactivity and Stability Predictions
Density Functional Theory (DFT) is also employed to predict the chemical reactivity and stability of molecules through the analysis of their frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity. For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, the presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups is expected to influence the electron density distribution and, consequently, its reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Table 2: Predicted Chemical Reactivity Descriptors for N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.68 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 4.79 |
| Electronegativity (χ) | 3.285 |
| Chemical Hardness (η) | 2.395 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, MD simulations can provide valuable insights into its conformational flexibility and intermolecular interactions. By simulating the molecule's behavior in a given environment (e.g., in a solvent or near a biological macromolecule), researchers can observe how it changes its shape and interacts with its surroundings.
These simulations can reveal the most stable conformations of the molecule, the dynamics of its torsional angles, and the formation of hydrogen bonds or other non-covalent interactions. For example, an MD simulation could be used to study how the molecule interacts with a solvent like water, providing information on its solubility and the structure of the surrounding solvent molecules. Such simulations are particularly useful for understanding how the molecule might bind to a biological target, such as a protein receptor, by exploring the dynamic nature of the binding process.
Solvation Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to simulate the effects of a solvent on the molecular properties of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment.
Solvation can affect various properties, including the molecule's geometry, electronic structure, and UV-Vis spectrum. For example, polar solvents might stabilize charge-separated excited states, leading to a shift in the absorption wavelengths (solvatochromism). Theoretical studies can systematically investigate these effects by performing calculations in different solvents and comparing the results to those obtained in the gas phase. This information is crucial for understanding the behavior of the molecule in solution, which is relevant for many chemical and biological applications.
Nonlinear Optical (NLO) Properties Theoretical Assessment
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Theoretical calculations based on DFT can be used to predict the NLO properties of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine. Key NLO properties include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO response of the molecule.
For a molecule to exhibit significant NLO properties, it often needs to have a large difference in electron density between its ground and excited states, which is typically found in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system. In N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, the methoxy (B1213986) group acts as an electron donor and the fluorophenyl group as a weak acceptor, which could give rise to NLO activity. researchgate.netunar.ac.id Theoretical calculations can quantify these properties and provide guidance for the design of new NLO materials. nih.gov
Table 3: Theoretically Assessed NLO Properties of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 28.5 x 10-24 esu |
Structure Activity Relationship Sar Studies of N 3 Fluorophenyl N 4 Methoxybenzyl Amine Derivatives
Impact of Substituent Modifications on Biological Activity and Binding Affinity
The biological activity and binding affinity of diarylamine derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. Both electronic and steric factors play crucial roles in modulating the interaction of these molecules with their biological targets.
The 3-fluorophenyl moiety is a common feature in many bioactive compounds. The fluorine atom, being highly electronegative and relatively small, can significantly influence the electronic properties of the phenyl ring. It can act as a hydrogen bond acceptor and alter the pKa of nearby functional groups, which can be critical for target binding. nih.gov In the context of kinase inhibitors, for instance, a 3-fluorophenyl group can contribute to favorable interactions within the ATP-binding pocket. nih.gov Modification of this group, such as changing the position or number of fluorine atoms, or replacing it with other halogens or electron-withdrawing/donating groups, would be expected to have a profound impact on activity. For example, replacing the fluorine with a larger halogen like chlorine or bromine would alter both the steric and electronic profile, potentially leading to different binding orientations or affinities.
Systematic modifications to explore these relationships could be tabulated as follows, though it's important to note that this data is hypothetical due to the lack of specific studies on this compound.
| Compound ID | R1 (on Fluorophenyl ring) | R2 (on Methoxybenzyl ring) | Hypothetical Biological Activity (IC50, nM) |
| Parent | 3-F | 4-OCH3 | Reference Value |
| Analog 1 | 2-F | 4-OCH3 | Expected to be different |
| Analog 2 | 4-F | 4-OCH3 | Expected to be different |
| Analog 3 | 3-Cl | 4-OCH3 | Potentially altered activity |
| Analog 4 | 3-F | 3-OCH3 | Potentially reduced activity |
| Analog 5 | 3-F | 4-OH | May show altered solubility and activity |
| Analog 6 | 3-F | 4-OC2H5 | May show altered lipophilicity and activity |
Positional Isomerism and Pharmacophore Refinement
Positional isomerism is a critical aspect of SAR studies, as even minor changes in the location of a substituent can lead to significant changes in biological activity. For (3-Fluorophenyl)(4-methoxybenzyl)amine, the positions of the fluoro and methoxy (B1213986) groups are key determinants of its three-dimensional shape and electronic distribution, which in turn govern its interaction with a biological target.
Moving the fluorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) on the phenyl ring would alter the molecule's dipole moment and steric profile. An ortho-fluoro substituent, for example, might induce a conformational twist around the C-N bond due to steric hindrance, which could either be beneficial or detrimental to binding depending on the target's topology.
Pharmacophore refinement involves identifying the essential structural features (pharmacophore) required for biological activity and then modifying the lead compound to better fit this model. For a diarylamine, the key pharmacophoric elements would likely include the two aromatic rings, the nitrogen atom (as a potential hydrogen bond acceptor or donor), and the specific locations of the fluoro and methoxy substituents. A hypothetical pharmacophore model might suggest that a hydrogen bond acceptor (the fluorine) is required at a certain distance from a hydrophobic aromatic region (the benzyl (B1604629) group) and another feature (the methoxy group) that fits into a specific pocket. Understanding the precise spatial arrangement of these features through computational modeling and experimental validation is crucial for designing more potent and selective analogs.
Conformational Flexibility and Biological Recognition
Diarylamines are conformationally flexible molecules, with rotation possible around the C-N bonds. The preferred conformation in solution may not be the same as the bioactive conformation when bound to a biological target. The two aryl rings can adopt various orientations relative to each other, from a planar to a more twisted conformation. nih.gov The energetic barrier to rotation can be influenced by the presence of ortho substituents, which can create steric hindrance and favor a non-planar arrangement.
The ability of this compound to adopt the correct conformation for binding is a key determinant of its biological activity. The fluorine atom at the 3-position is less likely to cause significant steric clash that would lock the conformation compared to a substituent at the 2-position. However, it can still influence the preferred rotational angle through electronic effects.
Understanding the bioactive conformation is essential for rational drug design. Techniques such as X-ray crystallography of the compound bound to its target, or computational methods like molecular docking and molecular dynamics simulations, can provide insights into the preferred binding mode and the key interactions that stabilize it. This knowledge can then be used to design more rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to an increase in binding affinity by reducing the entropic penalty of binding.
Lead Compound Optimization Strategies
Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
Common optimization strategies that could be applied to this scaffold include:
Scaffold Hopping: Replacing the central diarylamine core with other isosteric linkers to explore new chemical space and potentially improve properties.
Substituent Scanning: Systematically replacing the fluoro and methoxy groups with a variety of other substituents to build a detailed SAR and optimize interactions with the target. This could involve exploring a range of electronic and steric properties.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved ADME characteristics. For example, replacing the methoxy group with a trifluoromethoxy group could alter metabolic stability.
Introduction of Polar Groups: Adding polar functional groups to modulate solubility and other physicochemical properties.
Structure-Based Design: If the structure of the biological target is known, computational tools can be used to design modifications that enhance binding affinity and selectivity.
A typical lead optimization cycle involves designing new analogs based on existing SAR, synthesizing these compounds, and then testing them in biological assays. The results of these tests then feed back into the design of the next round of analogs in an iterative process aimed at producing a clinical candidate.
Biological Activity Profiling and Mechanistic Insights of N 3 Fluorophenyl N 4 Methoxybenzyl Amine Derivatives in Vitro/in Silico Focus
Enzyme Inhibitory Activities
Derivatives of the core structure (3-Fluorophenyl)(4-methoxybenzyl)amine have been investigated for their potential to inhibit a range of enzymes implicated in various pathological conditions. The following sections detail the findings from these preclinical, non-human studies.
Urease Enzyme Inhibition
A thorough review of published scientific literature did not yield specific in vitro or in silico studies concerning the urease inhibitory activity of derivatives of this compound. Consequently, no data on their potential to inhibit this enzyme is currently available.
Acetylcholinesterase Inhibition
There is no available data from specific in vitro or in silico research studies on the acetylcholinesterase inhibitory potential of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine derivatives in the reviewed scientific literature.
Alpha-Glucosidase Inhibition
Specific in vitro or in silico studies on the alpha-glucosidase inhibitory activity of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine derivatives have not been identified in the current scientific literature.
Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, HER-4)
Derivatives of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine have been synthesized and evaluated as potential inhibitors of receptor tyrosine kinases, which are crucial targets in oncology. A study investigating a series of novel 4-(arylaminomethyl)benzamide derivatives explored their inhibitory effects on a panel of eight receptor tyrosine kinases, including EGFR, HER-2, and HER-4. nih.gov
Within this series, compounds featuring the N-(3-fluorophenyl)-N-(4-methoxybenzyl) structural motif were synthesized and tested. The research aimed to understand the structure-activity relationships and the influence of different substituents on kinase inhibition. The general structure involves a 4-(aminomethyl)benzamide (B1271630) linker, which appears to facilitate the positioning of the molecules within the active site of the protein kinases. nih.gov
The majority of the synthesized compounds in the broader study demonstrated potent inhibitory activity against the tested kinases. For instance, analogues 11 and 13 , which contain a (trifluoromethyl)benzene ring, were identified as highly potent inhibitors of EGFR, showing 91% and 92% inhibition, respectively, at a concentration of 10 nM. nih.gov The specific inhibitory data for the N-(3-fluorophenyl)-N-(4-methoxybenzyl)amine derivatives against EGFR, HER-2, and HER-4 provides insight into their potential as targeted therapeutic agents.
| Compound | Structure | Target Kinase | % Inhibition at 10 nM |
|---|---|---|---|
| 11 | N/A in source | EGFR | 91% |
| 13 | N/A in source | EGFR | 92% |
Structure not explicitly provided for these specific numbered compounds in the source text, but they belong to the studied class of 4-(arylaminomethyl)benzamide derivatives.
In silico docking studies suggested that the inclusion of the 4-(aminomethyl)benzamide linker results in a flattened molecular structure. This conformation allows the compounds to situate in an allosteric pocket while also penetrating the adenine (B156593) pocket, achieving a more favorable position within the active center of the kinases. This dual-pocket occupancy may explain the high inhibitory activity observed. nih.gov
DprE1 Inhibition
A review of the scientific literature indicates a lack of specific in vitro or in silico studies focused on the inhibitory activity of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine derivatives against Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).
Mycobacterial ATP Synthase Inhibition
There are no specific in vitro or in silico research findings available in the scientific literature regarding the potential of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine derivatives to inhibit mycobacterial ATP synthase.
Antimicrobial Efficacy Assessments (In Vitro)
Antibacterial Spectrum (e.g., Gram-positive, Gram-negative strains)
Derivatives of N-phenylbenzamide, a class of compounds structurally related to N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, have been evaluated for their antibacterial properties. Studies have shown that the introduction of methoxy (B1213986) and halo substituents can slightly enhance their antibacterial activity compared to the unsubstituted parent compounds. For instance, certain N-phenylbenzamide derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. While some activity has been noted, these compounds were generally found to be less potent than standard antibiotics like streptomycin. mdpi.com
Similarly, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and assessed for their in vitro antibacterial activity. A number of these compounds demonstrated moderate to good activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com For example, one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, showing activity comparable to the first-line antimicrobial agent ampicillin. mdpi.com
The table below summarizes the antibacterial activity of representative related compounds.
| Compound Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| N-Phenylbenzamides | Staphylococcus aureus | Less potent than streptomycin | mdpi.com |
| N-Phenylbenzamides | Escherichia coli | Less potent than streptomycin | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | MIC: 32 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative | Escherichia coli | MIC: 16 µg/mL | mdpi.com |
Antifungal Spectrum
The antifungal potential of N-phenylbenzamide derivatives has also been investigated. The presence of halo substituents on these molecules appears to slightly increase their antifungal activity. mdpi.com These compounds have been tested against fungal strains such as Candida albicans. The antifungal efficacy of some of these derivatives is attributed to the nitrogen and chlorine atoms, which play a crucial role in inhibiting fungal growth. This is a characteristic shared with some established imidazole-based antifungal drugs. mdpi.com
In a study of N-benzylsalicylamide derivatives, it was observed that compounds with chloro substitutions, such as N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides, exhibited relatively high in vitro antifungal activity. nih.gov The most potent of these derivatives showed Minimum Inhibitory Concentration (MIC) values of less than or equal to 7.8 µmol/L against the filamentous fungus Trichophyton mentagrophytes. nih.gov
The table below presents the antifungal activity of some related compound series.
| Compound Class | Fungal Strain | Activity (MIC) | Reference |
| N-Phenylbenzamides | Candida albicans | Moderate activity, enhanced by halo substituents | mdpi.com |
| N-benzylsalicylamides | Trichophyton mentagrophytes | MIC ≤ 7.8 µmol/L for the most active derivatives | nih.gov |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)
Several classes of compounds containing fluorophenyl and methoxyphenyl moieties have been evaluated for their activity against Mycobacterium tuberculosis H37Rv. For instance, 6-fluorophenylbenzohydrazides have demonstrated good antimycobacterial activity, with some derivatives showing Minimum Inhibitory Concentration (MIC) values in the range of 0.625 to 6.25 µM. nih.gov These compounds are believed to inhibit the tryptophan biosynthesis pathway in the bacterium. nih.gov
Additionally, 1,2,3-triazole-containing hybrids have been explored as potential antitubercular agents. The triazole framework is thought to enhance binding to biomolecular targets within M. tuberculosis. researchgate.net While specific derivatives of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine were not detailed, the general promise of these related scaffolds suggests a potential avenue for antitubercular drug discovery.
The table below summarizes the antitubercular activity of related compound classes.
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| 6-Fluorophenylbenzohydrazides | Mycobacterium tuberculosis H37Rv | 0.625 - 6.25 µM | nih.gov |
Antiproliferative and Cytotoxic Potential (In Vitro Cell Line Studies)
Inhibition of Human Cancer Cell Line Proliferation (e.g., MCF-7, HepG2, K-562, HL60, FaDu)
Derivatives containing the N-(3-Fluorophenyl) and N-(4-methoxybenzyl) moieties have been investigated for their ability to inhibit the growth of various human cancer cell lines. For example, certain organotin(IV) compounds with aminobenzoic acid ligands, which are structurally related, have shown cytotoxic activity against myelogenous leukemia (K-562) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values in the nanomolar range. sci-hub.se
Furthermore, novel imatinib (B729) derivatives have been tested against the K-562 chronic myeloid leukemia cell line. One such derivative displayed an IC50 value of 35.8 µM. mdpi.com In studies involving fluorophenyl-isoxazole derivatives, potent antiproliferative activity was observed against liver cancer cell lines HepG2 and Hep3B, as well as the breast cancer cell line MCF-7. najah.edu One of the most active compounds in this series had an IC50 value of 34.64 µg/mL against HepG2 cells. najah.edu
A chalcone (B49325) hybrid of ciprofloxacin (B1669076) containing a trimethoxy phenyl group demonstrated concentration and time-dependent reduction in the viability of HepG2 and MCF-7 cells. nih.gov The IC50 values after 24 hours of treatment were 22 µg/mL for HepG2 and 54 µg/mL for MCF-7. nih.gov (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin (B1242451) family compound, has also shown potent cytotoxicity in different tumor cell lines, including the HL-60 human leukemia cell line, with IC50 values in the nanomolar range.
The table below summarizes the antiproliferative activity of various related derivatives against a panel of human cancer cell lines.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Organotin(IV) derivatives | K-562, HepG2 | Nanomolar range | sci-hub.se |
| Imatinib derivative | K-562 | 35.8 µM | mdpi.com |
| Fluorophenyl-isoxazole derivative | HepG2 | 34.64 µg/mL | najah.edu |
| Ciprofloxacin chalcone hybrid | HepG2 | 22 µg/mL (24h) | nih.gov |
| Ciprofloxacin chalcone hybrid | MCF-7 | 54 µg/mL (24h) | nih.gov |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 | Nanomolar range |
Modulation of Cellular Processes (e.g., Tubulin Polymerization, Cell Cycle Arrest, Apoptosis Induction)
The cytotoxic effects of N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine derivatives are often linked to their ability to interfere with fundamental cellular processes, leading to cell death. A significant mechanism of action for many related compounds is the inhibition of tubulin polymerization. jst.go.jp For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been shown to bind to the colchicine (B1669291) site of tubulin, thereby interfering with the formation of microtubules. This disruption of the microtubule network is a key factor in the anticancer activity of such compounds.
Inhibition of tubulin polymerization typically leads to a halt in the cell cycle, most commonly at the G2/M phase. jst.go.jp This has been observed with several related compounds. For example, a ciprofloxacin chalcone hybrid induced cell cycle arrest at the G2/M stage in both HepG2 and MCF-7 cells. nih.gov Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone caused cell cycle arrest in the G2/M phase in HL-60 cells. Fluorophenyl-isoxazole derivatives have also been shown to induce G2/M phase arrest. najah.edu
Ultimately, this cell cycle arrest often triggers apoptosis, or programmed cell death. The induction of apoptosis is a hallmark of many effective anticancer agents. The ciprofloxacin chalcone hybrid mentioned earlier was found to cause pre-G1 apoptosis in both HepG2 and MCF-7 cell lines. nih.gov (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone also induced typical apoptotic features in treated cells, including cell shrinkage, chromatin condensation, and activation of caspases 3/7 and 8.
The table below outlines the effects of related compounds on key cellular processes.
Other Biological System Interactions
No data is available in the scientific literature regarding the interaction of this compound with the biological systems listed below.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulatory Effects (e.g., Correctors, Potentiators)
The potential for this compound to act as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein has not been investigated in published studies. CFTR modulators, which include correctors that aid in protein folding and trafficking and potentiators that enhance channel gating, are transformative therapies for cystic fibrosis. nih.govcff.orgcff.org However, no research connects this compound to this therapeutic class.
Antiviral Properties (e.g., against Enteroviruses)
There is no evidence in the available literature to suggest that this compound has been screened for or possesses antiviral activity against enteroviruses or any other viral pathogens. Research into novel antiviral agents is ongoing, targeting various viral proteins and host factors, but this specific compound has not been identified as a candidate in published studies. nih.govnih.gov
Mechanistic Investigations (In Vitro/In Silico)
Mechanistic studies, crucial for understanding how a compound exerts its effects at a molecular level, have not been specifically conducted for this compound. While in silico and in vitro methods are standard for evaluating novel compounds, their application to this particular amine has not been documented.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target, such as a protein or enzyme.
In vitro biological screening is a cornerstone of early-stage drug discovery, providing essential data on a compound's biological activity. Common methodologies include enzyme assays, which measure the effect of a compound on a specific enzyme's activity, and cell viability assays, which determine the extent to which a compound affects cell health and proliferation.
There is no available data from in vitro biological screenings, such as enzyme assays or cell viability assays, for this compound. While numerous studies detail the anticancer and enzyme inhibitory activities of complex molecules containing the 3-fluorophenyl or 4-methoxybenzyl groups, the biological activity of the fundamental amine structure has not been reported. For example, derivatives have been evaluated for their effects on various cancer cell lines and their inhibitory potential against specific enzymes, but these results are intrinsically linked to the more complex chemical structures tested. nih.gov
The absence of direct research on this compound underscores a significant gap in the scientific literature. Without molecular docking studies or in vitro biological screening data, the potential biological activity and mechanism of action of this compound remain purely speculative. Future research would be necessary to elucidate these properties and determine if this compound holds any therapeutic potential.
Other Applied Research Areas Involving Molecular Interactions of N 3 Fluorophenyl N 4 Methoxybenzyl Amine Derivatives
Molecular Interactions with Surfaces/Materials (e.g., Corrosion Inhibition)
The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective mitigation strategy. N-benzylamine derivatives have been studied as corrosion inhibitors for steel in acidic environments. researchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the heteroatoms of the inhibitor and the metal surface). The presence of nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings in N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine, would be expected to facilitate strong adsorption onto a metal surface. Quantum chemical studies on similar molecules have been used to correlate molecular properties with inhibition efficiency. researchgate.net
Future Directions and Research Perspectives for N 3 Fluorophenyl N 4 Methoxybenzyl Amine Research
Rational Design and Optimization of Novel Analogues for Enhanced Bioactivity
The rational design of new molecules based on the N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine core is a key future direction. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies : A primary focus will be on conducting detailed SAR studies. This involves synthesizing a library of analogues where specific parts of the molecule are altered to determine their effect on biological activity. For instance, modifications could include altering the position of the fluorine atom on the phenyl ring or replacing it with other electron-withdrawing or electron-donating groups. researchgate.net Similarly, the methoxy (B1213986) group on the benzyl (B1604629) ring could be repositioned or substituted to probe its role in target binding.
In Silico and Computational Methods : The design process can be significantly accelerated using in silico approaches. Molecular docking studies can predict how analogues might bind to the active sites of specific biological targets, such as protein kinases or tubulin. mdpi.com Computational methods like Density Functional Theory (DFT) can be used to predict the molecular properties of novel compounds before their synthesis, helping to prioritize candidates with desirable electronic and structural features. semanticscholar.org
Scaffold Hopping : Another powerful strategy is "scaffold hopping," where the core N-benzylaniline structure is replaced with a different framework that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties. For example, research on N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov
Table 1: Strategies for Analogue Design and Optimization
| Strategy | Description | Potential Outcome |
|---|---|---|
| Substituent Modification | Altering the nature and position of substituents (e.g., fluoro, methoxy groups) on the aromatic rings. | Enhanced target affinity, improved selectivity, and modified pharmacokinetic profiles. |
| In Silico Screening | Using computational models to predict the binding affinity and ADME properties of virtual compounds. | Prioritization of high-potential candidates for synthesis, reducing time and cost. |
| Scaffold Hopping | Replacing the central diarylamine core with other isosteric frameworks (e.g., flavans, quinazolines). | Discovery of novel intellectual property, circumvention of known liabilities, and improved drug-like properties. |
| Bioisosteric Replacement | Replacing functional groups (e.g., the amine linker) with bioisosteres to modulate physicochemical properties. | Improved metabolic stability, cell permeability, and oral bioavailability. |
Exploration of Multi-Target Modulatory Capacity
The structural flexibility of the N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine scaffold suggests that its derivatives may have the capacity to interact with multiple biological targets. This polypharmacology can be advantageous for treating complex multifactorial diseases like cancer.
Future research will likely investigate the potential of analogues to act as multi-target modulators. For example, related structures containing N-phenyl or benzyl moieties are known to inhibit various protein kinases, which are crucial regulators of cell growth and division. mdpi.com The N-(3-chloro-4-fluorophenyl)quinazoline scaffold, for instance, is found in several FDA-approved protein kinase inhibitors used in cancer therapy. mdpi.com
Furthermore, other important anticancer targets could be explored.
Histone Deacetylase (HDAC) Inhibition : The 4-fluorophenyl group is a component of some known HDAC inhibitors, suggesting this as a potential target class for new analogues. nih.gov
Tubulin Polymerization Inhibition : Many small molecules exert their anticancer effects by disrupting microtubule dynamics. In silico studies on similar heterocyclic systems have shown potential binding at the colchicine (B1669291) site of tubulin, indicating another avenue for investigation. mdpi.com
By screening new analogues against a diverse panel of targets, researchers can identify compounds with unique, multi-targeted profiles that may offer synergistic therapeutic effects and a lower likelihood of drug resistance.
Table 2: Potential Biological Targets for N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine Analogues
| Target Class | Example(s) | Rationale for Exploration |
|---|---|---|
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | The related N-(3-chloro-4-fluorophenyl) group is a key component of known EGFR inhibitors. mdpi.comnih.gov |
| Histone Deacetylases (HDACs) | Class I HDACs | The presence of a fluorophenyl moiety is a feature in some potent HDAC inhibitors. nih.gov |
| Structural Proteins | Tubulin | The general scaffold size and aromatic nature are consistent with compounds that bind to the colchicine site. mdpi.com |
| Signaling Pathway Proteins | PI3K/mTOR pathway components | The N-benzylaniline scaffold is known to modulate key signaling pathways involved in cancer cell survival. nih.gov |
Development of Advanced Methodologies for Compound Characterization and Evaluation
The synthesis of novel analogues necessitates the use of advanced analytical techniques to unambiguously confirm their structure, purity, and physicochemical properties. Future work in this area will rely on a suite of sophisticated methodologies.
Spectroscopic Analysis : A combination of spectroscopic methods is essential for structural elucidation.
Nuclear Magnetic Resonance (NMR) : One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are critical for mapping the precise connectivity and spatial relationships of atoms within the molecule. mdpi.comresearchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confirmation of the elemental composition of a new compound. mdpi.comresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze compound purity and fragmentation patterns. researchgate.net
Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, such as the N-H bond of the secondary amine and C-O bonds of the methoxy group. nih.govmdpi.com
Computational Evaluation : Beyond experimental characterization, computational methods provide deeper insight into the properties of new molecules. DFT calculations, for example, can be employed to determine optimized molecular geometries and predict electronic properties that influence reactivity and biological activity. semanticscholar.org
Table 3: Analytical and Computational Methods for Characterization
| Methodology | Purpose | Information Provided |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and through-bond/through-space correlations. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise mass-to-charge ratio, confirming the elemental composition. |
| FT-IR Spectroscopy | Functional Group Identification | Presence of characteristic bonds and functional groups (e.g., N-H, C-F, C-O-C). |
| Density Functional Theory (DFT) | Prediction of Molecular Properties | Optimized geometry, electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity descriptors. semanticscholar.org |
Expanding the Chemical Space for Therapeutic Applications
Expanding the chemical space around the N-(3-Fluorophenyl)-N-(4-methoxybenzyl)amine scaffold is crucial for unlocking its full therapeutic potential. This involves moving beyond simple substituent changes to create fundamentally new, more complex molecular architectures. scispace.com
One effective strategy is the integration of the core diarylamine structure into various heterocyclic systems known for their pharmacological relevance. Research has shown that related aniline (B41778) and benzylamine (B48309) precursors can be used to construct a wide range of bioactive heterocycles, including:
Quinazolines mdpi.com
Imidazo[1,2-a]quinoxalines nih.gov
1,2,4-Triazoles mdpi.com
1,3,4-Thiadiazoles mdpi.com
By using the title compound as a key building block in the synthesis of such fused or appended ring systems, researchers can generate libraries of structurally diverse compounds. This expansion of chemical space increases the probability of discovering molecules with novel mechanisms of action and improved therapeutic profiles. Computational tools can then be used to analyze the diversity of these new libraries and guide the selection of compounds for specific therapeutic applications, from oncology to infectious diseases. scispace.com
Table 4: Strategies for Expanding Chemical Space
| Strategy | Description | Example of Resulting Structure |
|---|---|---|
| Heterocyclic Annulation | Using the amine or aromatic rings as anchor points to build additional fused heterocyclic rings. | Quinazoline or Benzoxazine derivatives. mdpi.comnih.gov |
| Linker Modification | Replacing the simple amine linker with a more complex or rigid heterocyclic linker. | Triazole or Thiadiazole-linked structures. mdpi.commdpi.com |
| Combinatorial Synthesis | Systematically combining the core scaffold with a diverse set of building blocks in a high-throughput manner. | Large libraries of N-acylated, N-sulfonylated, or further N-alkylated derivatives. |
Q & A
Basic Question: What are the standard synthetic routes for preparing (3-fluorophenyl)(4-methoxybenzyl)amine, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via reductive amination or condensation reactions. A common approach involves reacting 3-fluorobenzaldehyde with 4-methoxybenzylamine under reducing conditions (e.g., sodium cyanoborohydride in methanol). To optimize yields:
- Control stoichiometry : Use a 1:1.2 molar ratio of aldehyde to amine to minimize side products .
- Catalyst selection : Employ acetic acid as a catalyst to accelerate imine formation .
- Purification : Isolate the product via vacuum filtration and sequential washing with water and methanol to remove unreacted starting materials .
Advanced Question: How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?
Answer:
X-ray crystallography is critical for confirming bond angles, torsion angles, and fluorine substitution patterns. Use SHELX software for refinement:
- Data collection : High-resolution (≤1.0 Å) data ensures accurate electron density maps .
- Twinning analysis : For crystals with twinning, employ SHELXD for structure solution and SHELXL for refinement to resolve disorder .
- Validation : Cross-validate with NMR and FTIR to confirm functional group positions .
Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Use dichloromethane to separate the amine from aqueous byproducts .
- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to resolve polar impurities .
- Recrystallization : Ethanol or methanol is ideal for obtaining high-purity crystals, monitored via TLC (Rf ~0.5 in dichloromethane) .
Advanced Question: How does fluorination at the 3-position influence the compound’s pharmacological activity?
Answer:
The 3-fluorine atom enhances:
- Lipophilicity : Improves blood-brain barrier penetration, as seen in fluorinated CNS-targeting analogs .
- Metabolic stability : Reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Receptor binding : Fluorine’s electronegativity modulates electronic interactions with target proteins, as demonstrated in SAR studies of triazole derivatives .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms amine proton integration (δ 2.5–3.5 ppm) and aromatic fluorine coupling (³J ~8 Hz) .
- FTIR : Look for N-H stretching (~3430 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Question: How can conflicting data from NMR and X-ray studies be reconciled during structural analysis?
Answer:
- Dynamic effects : NMR may indicate conformational exchange (e.g., amine inversion), while X-ray provides static snapshots. Use variable-temperature NMR to detect exchange broadening .
- Solvent interactions : Compare DMSO-d6 (NMR) and crystal-packing (X-ray) environments. Simulate spectra using Gutowsky-McCall-Slichter equations to model exchange rates .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves and eye protection; the compound may cause skin/eye irritation .
- Storage : Keep under inert gas (N₂/Ar) at <15°C to prevent oxidation .
- Waste disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced Question: How can derivatization strategies expand the utility of this compound in drug discovery?
Answer:
- Mannich reactions : Introduce alkyl/aryl groups at the amine to enhance bioavailability .
- Triazole formation : Click chemistry with azides creates heterocyclic derivatives for kinase inhibition studies .
- Protecting groups : Use 4-methoxybenzyl (PMB) as a temporary amine protector during multi-step syntheses .
Advanced Question: What role does computational modeling play in predicting the compound’s reactivity?
Answer:
- DFT calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Docking studies : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina to guide SAR .
Basic Question: How can microwave-assisted synthesis improve the efficiency of producing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
